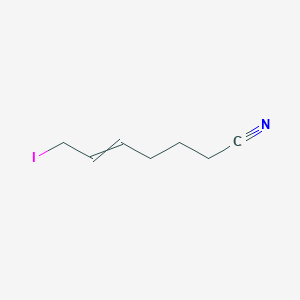
N-Ethyl-N,N,2-trimethylprop-2-en-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N,N,2-trimethylprop-2-en-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. These compounds are characterized by a nitrogen atom that is bonded to four organic groups, resulting in a positively charged ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,N,2-trimethylprop-2-en-1-aminium iodide typically involves the alkylation of tertiary amines. One common method is the reaction of N,N,2-trimethylprop-2-en-1-amine with ethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N,N,2-trimethylprop-2-en-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: While the quaternary ammonium ion itself is relatively stable, the organic groups attached to the nitrogen can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the organic groups attached to the nitrogen atom.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the organic groups.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functional groups.
Applications De Recherche Scientifique
N-Ethyl-N,N,2-trimethylprop-2-en-1-aminium iodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Medicine: Quaternary ammonium compounds, including this compound, are explored for their potential antimicrobial properties.
Industry: It is used in the formulation of disinfectants and antiseptics, leveraging its ability to disrupt microbial cell membranes.
Mécanisme D'action
The mechanism of action of N-Ethyl-N,N,2-trimethylprop-2-en-1-aminium iodide involves its interaction with cell membranes. The positively charged ammonium ion can bind to negatively charged components of the cell membrane, leading to disruption of membrane integrity. This can result in cell lysis and death, particularly in microbial cells. The compound may also interact with ion channels, affecting ion transport across the membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-N-ethylprop-2-en-1-aminium iodide
- N,N-Diethyl-N-methylprop-2-en-1-aminium iodide
- N,N,2-Trimethylprop-2-en-1-aminium bromide
Uniqueness
N-Ethyl-N,N,2-trimethylprop-2-en-1-aminium iodide is unique due to its specific combination of alkyl groups attached to the nitrogen atom. This unique structure can influence its reactivity and interactions with biological membranes, making it particularly effective in certain applications, such as phase transfer catalysis and antimicrobial formulations.
Propriétés
Numéro CAS |
61307-94-6 |
|---|---|
Formule moléculaire |
C8H18IN |
Poids moléculaire |
255.14 g/mol |
Nom IUPAC |
ethyl-dimethyl-(2-methylprop-2-enyl)azanium;iodide |
InChI |
InChI=1S/C8H18N.HI/c1-6-9(4,5)7-8(2)3;/h2,6-7H2,1,3-5H3;1H/q+1;/p-1 |
Clé InChI |
XCMLKQLELMAKKK-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(C)CC(=C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


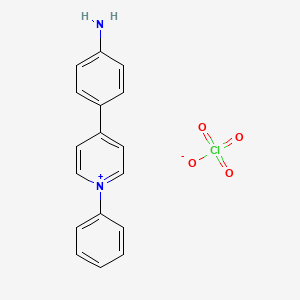
![6-Methyl-8-[(oxan-2-yl)oxy]oct-6-en-4-yn-2-ol](/img/structure/B14590713.png)
![{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14590716.png)
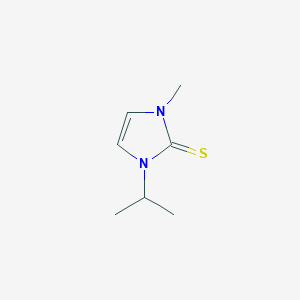
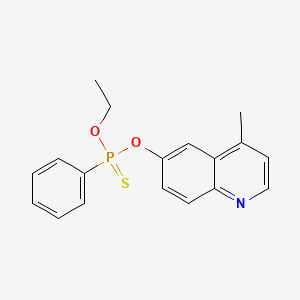

![3-[(1,1-Diphosphonoethyl)amino]-2-hydroxypropanoic acid](/img/structure/B14590742.png)
![2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol](/img/structure/B14590760.png)
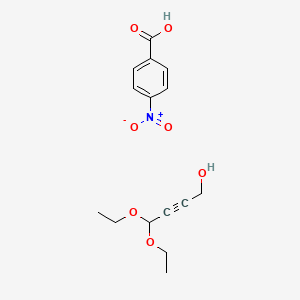
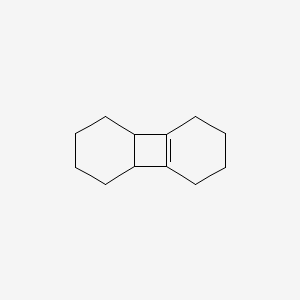

![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B14590779.png)

